Deferiprone
Overview
Description
Deferiprone is a medication primarily used as an iron chelator to treat iron overload in patients with thalassemia major and other conditions requiring frequent blood transfusions . It was first approved for use in 1994 and has since been used in various regions, including the European Union, Canada, and the United States . This compound works by binding to excess iron in the body, forming a stable complex that is then excreted through urine .
Scientific Research Applications
Deferiprone has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Deferiprone primarily targets ferric ions (iron III) . Iron is an essential element for various biological processes, but its excess can lead to harmful effects, such as iron overload in patients with thalassemia syndromes .
Mode of Action
This compound acts as an iron chelator . It binds to ferric ions (iron III) and forms a 3:1 (this compound:iron) stable complex . This complex is then eliminated in the urine . This compound is more selective for iron, and other metals such as zinc, copper, and aluminum have a lower affinity for this compound .
Biochemical Pathways
This compound’s action affects the body’s iron metabolism pathways. By binding to ferric ions, it helps in the removal of excess iron from the body . This is particularly beneficial in conditions like thalassemia syndromes, where iron overload occurs due to blood transfusions .
Pharmacokinetics
This compound is absorbed in the upper gastrointestinal tract . Absorption is rapid, with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . The volume of distribution is 1L/kg in healthy patients, and 1.6L/kg in thalassemia patients . The half-lives of this compound and its main metabolite, this compound 3-O-glucuronide (DFP-G), are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as DFP-G, with less than 4% excreted unchanged in urine up to 10 hours post-dose .
Result of Action
The primary result of this compound’s action is the reduction of iron overload in the body. By forming a stable complex with ferric ions, it facilitates the removal of excess iron through urine . This is particularly beneficial for patients with conditions like thalassemia syndromes, where iron overload occurs due to blood transfusions .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the pharmacokinetic profile of this compound in patients with sickle cell disease is consistent with previous reports in healthy adult volunteers, suggesting no special dosing adjustments are indicated for this population .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Deferiprone binds to ferric ions (iron III) and forms a 3:1 (this compound:iron) stable complex . This complex is then eliminated in the urine . This compound is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of HIV-infected cells, this compound has been found to reactivate the “altruistic suicide response” of the cell, killing the HIV RNA it carries .
Molecular Mechanism
The mechanism of action of this compound involves its ability to chelate iron. It binds to ferric ions (iron III) and forms a 3:1 (this compound:iron) stable complex . This complex is then eliminated in the urine . This compound is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for this compound .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been studied. It has been found that the absolute (oral vs IV) bioavailability of this compound is 72% . Following an oral dose, the mean maximum serum this compound concentration (Cmax) in the fasting state in non-iron-loaded healthy subjects was 20 mcg/mL, and the mean total area under the concentration-time curve (AUC) was 53 mcg·h/mL .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on remyelination in an experimental demyelination animal model, this compound treatment enhanced remyelination, decreased g-ratio, and increased myelin thickness .
Metabolic Pathways
This compound is mainly metabolized by UGT1A6 to the 3-O-glucuronide metabolite . This metabolite cannot chelate iron . The metabolism is predominantly UGT 1A6-mediated conjugation to form a 3-O-glucuronide, which is rapidly cleared by renal excretion .
Transport and Distribution
This compound is absorbed in the upper gastrointestinal tract . Absorption is rapid with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . In healthy patients, the volume of distribution is 1L/kg, and in thalassemia patients, the volume of distribution is 1.6L/kg .
Preparation Methods
Deferiprone can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with methylamine under controlled conditions . The reaction typically occurs in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Deferiprone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivative under specific conditions.
Reduction: It can be reduced to form its corresponding amine derivative.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Deferiprone is often compared with other iron chelators such as deferasirox and deferoxamine . While all three compounds are used to treat iron overload, this compound is unique in its oral administration and high selectivity for ferric ions . Deferasirox is also orally administered but has a longer half-life, while deferoxamine is typically administered via injection . The choice of chelator depends on the patient’s specific needs, including the severity of iron overload and any underlying conditions .
Similar Compounds
- Deferasirox
- Deferoxamine
- Hydroxyurea (used in related conditions but not as an iron chelator)
Properties
IUPAC Name |
3-hydroxy-1,2-dimethylpyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040666 | |
Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron. | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS No. |
30652-11-0 | |
Record name | Deferiprone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Deferiprone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |
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Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
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Record name | deferiprone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |
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Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEFERIPRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-278, 266-268 °C; also reported as MP 263-269 °C | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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